molecular formula C12H14BrNO2 B8153523 2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide

2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide

Cat. No.: B8153523
M. Wt: 284.15 g/mol
InChI Key: VOAMBOWOYFRPPX-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide is an organic compound that features a brominated methoxyphenyl group attached to a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide typically involves the bromination of 2-methoxyphenol followed by acylation and cyclopropylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile. The acylation step involves the use of acetic anhydride or acetyl chloride, and the cyclopropylation is achieved using cyclopropylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxy-2-methoxyphenyl)-N-cyclopropylacetamide.

    Reduction: Formation of 2-(2-Methoxyphenyl)-N-cyclopropylacetamide.

    Substitution: Formation of 2-(4-Azido-2-methoxyphenyl)-N-cyclopropylacetamide or 2-(4-Cyano-2-methoxyphenyl)-N-cyclopropylacetamide.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group may facilitate binding to hydrophobic pockets, while the cyclopropylacetamide moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methoxyphenyl)-N-methylacetamide
  • 2-(4-Bromo-2-methoxyphenyl)-N-ethylacetamide
  • 2-(4-Bromo-2-methoxyphenyl)-N-propylacetamide

Uniqueness

2-(4-Bromo-2-methoxyphenyl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-7-9(13)3-2-8(11)6-12(15)14-10-4-5-10/h2-3,7,10H,4-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAMBOWOYFRPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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